2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity, given the presence of the nitrobenzylsulfanyl group, which could imply reactivity or interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis approach for 1,2,4,5-tetrasubstituted imidazoles is described in the fourth paper, where functionalized imidazole derivatives were synthesized using a solvent-free medium and β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds discussed in the papers.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques. The second paper provides an example of how IR, 1H, and 13C NMR spectroscopy were used to characterize a newly synthesized sulfanylbenzimidazole derivative . Computational analysis, such as DFT/B3LYP calculations, can also be employed to investigate the molecular structure and properties, including tautomerism and stability, as demonstrated in the same paper .
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions due to their reactive sites. The first paper discusses substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase, indicating that the substitution patterns on the imidazole moiety are crucial for biological activity . The reactivity of the nitrobenzylsulfanyl group in the compound of interest could be explored in the context of similar biological targets or chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. The second paper's analysis of the thione–thiol tautomerism and the non-linear optical (NLO) properties of a sulfanylbenzimidazole derivative provides insights into how different forms of a molecule can exhibit different stabilities and properties . The compound 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole may also exhibit unique properties due to its specific substituents, which could be analyzed using similar methods.
Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
One area of research involves understanding the antioxidant capacity of compounds and their reaction pathways. For example, the study of the ABTS/PP decolorization assay has revealed insights into the antioxidant capacity reaction pathways, demonstrating that some antioxidants can form coupling adducts with radicals, which may undergo further oxidative degradation. This understanding is critical in evaluating the antioxidant capacity of various compounds, including potentially those related to "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" (Ilyasov et al., 2020).
Photosensitive Protecting Groups
Research has also delved into the use of photosensitive protecting groups, which are crucial in synthetic chemistry for the development of light-sensitive materials. Nitrobenzyl-based compounds, similar in structure to the chemical of interest, have shown great promise in this field (Amit et al., 1974).
Antitumor Activity
Imidazole derivatives, including those with nitrobenzyl components, have been reviewed for their antitumor activity. This research highlights the potential of such compounds in the search for new antitumor drugs, indicating that the structural framework of "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" could be of interest in developing compounds with various biological properties (Iradyan et al., 2009).
Medicinal Chemistry Applications
The compound's structure is relevant to the broader class of nitroimidazoles, which have been extensively researched for their applications in medicinal chemistry. These applications include antitumor, antibacterial, antifungal, antiparasitic, and antihypertensive drugs, among others. This research underscores the versatile potential of nitroimidazole compounds in drug development (Li et al., 2018).
Enzymatic Remediation and Oxidative Stress
Studies have also focused on the enzymatic remediation of pollutants, where compounds like "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" could act as redox mediators. This research is vital for developing environmentally friendly solutions for treating organic pollutants in wastewater (Husain & Husain, 2007).
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-25(27)19-13-11-16(12-14-19)15-28-22-23-20(17-7-3-1-4-8-17)21(24-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKLABMGXBLYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.